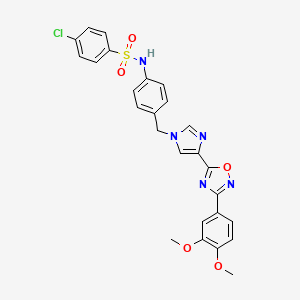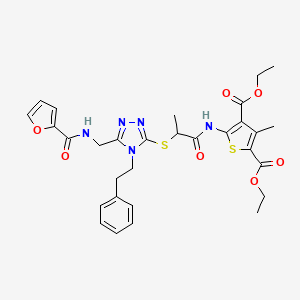
3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a sulfonyl chloride derivative that is used as a reagent in organic synthesis and bioconjugation reactions.
Wirkmechanismus
The mechanism of action of 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride involves the reaction of the sulfonyl chloride group with nucleophiles such as amines, alcohols, and thiols. This reaction results in the formation of a covalent bond between the reagent and the nucleophile. This covalent bond is stable and irreversible, which makes this reagent useful in bioconjugation reactions.
Biochemical and Physiological Effects:
3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride has no known biochemical or physiological effects. It is a reagent that is used in laboratory experiments and does not have any therapeutic or medicinal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride is its high reactivity towards nucleophiles. This reactivity allows for the efficient conjugation of biomolecules to surfaces or other biomolecules. Another advantage is its stability, which allows for the formation of stable covalent bonds between the reagent and the nucleophile.
One of the limitations of using 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride is its toxicity. This reagent is toxic and should be handled with care. Another limitation is its cost, which can be expensive.
Zukünftige Richtungen
There are several future directions for the use of 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride in scientific research. One direction is the development of new bioconjugation strategies using this reagent. Another direction is the use of this reagent in the synthesis of new organic compounds with potential therapeutic properties. Additionally, research can be conducted to explore the potential applications of this reagent in the development of new diagnostic tools for various diseases.
Synthesemethoden
The synthesis of 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride involves the reaction of 3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonic acid with thionyl chloride. The reaction takes place in the presence of a catalyst such as dimethylformamide (DMF) or pyridine. The product obtained is a white crystalline solid that is soluble in organic solvents such as dichloromethane, chloroform, and tetrahydrofuran.
Wissenschaftliche Forschungsanwendungen
3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride has various applications in scientific research. It is used as a reagent in the synthesis of various organic compounds such as pyrazoles, sulfonamides, and sulfonylureas. It is also used in bioconjugation reactions to attach biomolecules such as proteins, peptides, and nucleic acids to surfaces or other biomolecules. This reagent has proven to be useful in the development of new drugs and therapies for various diseases such as cancer, diabetes, and Alzheimer's.
Eigenschaften
IUPAC Name |
3-iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3IN2O2S/c7-16(14,15)4-3-13(12-5(4)11)2-1-6(8,9)10/h3H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMBYSTXGBDCRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCC(F)(F)F)I)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3IN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-1-(3,3,3-trifluoropropyl)pyrazole-4-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[(2R,4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazin-2-yl]acetate](/img/structure/B2701150.png)



![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2701159.png)

![4-[(Cyanomethanesulfonyl)methyl]benzoic acid](/img/structure/B2701161.png)

![3-[[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2701164.png)

![(E)-2-amino-N-hexyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2701166.png)
![N-[2,2-bis(benzenesulfonyl)ethenyl]-2,4-dimethylaniline](/img/structure/B2701169.png)